3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
This compound belongs to a broader class of chemicals known for their intricate molecular structures and the potential for diverse applications in scientific research. The focus here is on the compound's synthesis, molecular and physical properties, and chemical behavior, excluding its applications, dosages, and side effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical precursors to achieve the desired complex structures. For example, the synthesis and properties of derivatives have been studied, showing the steps involved in constructing such molecules, indicating similar strategies may be applied to our compound of interest (Naya, Yamaguchi, & Nitta, 2005).
Molecular Structure Analysis
The molecular structure of compounds within this category is often analyzed using NMR, UV-vis spectra, and X-ray crystallography, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule. Structural characteristics can be investigated based on such spectroscopic and crystallographic data (Hu Yang, 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound are likely to include transformations through various conditions, such as oxidative cyclization or reactions with specific reagents leading to the formation of new chemical bonds and structures. Studies on similar molecules reveal insights into their chemical behavior and reaction mechanisms (Teimouri & Bazhrang, 2006).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the compound's behavior under different conditions. The crystal structure, for instance, provides valuable information about the compound's stability and reactivity. These properties are often determined through experimental methods including X-ray diffraction (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for comprehending the compound's potential applications and behaviors. For instance, studies on similar compounds have explored their reactivity under various conditions, providing a foundation to infer the chemical properties of our compound of interest (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Approaches 3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex molecule, and studies on its synthesis and structural properties are intricate. The compound is related to pyrimidine-2,4-dione derivatives, which have been extensively studied for various applications. A study by (Šimo et al., 1995) detailed a multi-step synthesis process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione, resulting in structurally similar compounds. The synthesis involves reactions with respective orthocarboxylates or intramolecular alkylation in dimethylformamide (DMF) in the presence of potassium carbonate.
Structural and Electronic Properties A study by (Essa & Jalbout, 2008) investigated the structural and electronic properties of related molecules, specifically focusing on substituted tetrahydro-furan-2-ylmethyl pyrimidine-2,4-dione derivatives. Theoretical calculations were performed to understand the electronic properties and relative energies, comparing them with known molecules like AZT.
Chemical Properties and Reactions
Functionalization and Derivatives The molecule is related to the class of furo[3,4-d]pyrimidine-2,4-diones, which have been the subject of various synthesis studies. For instance, (De Coen et al., 2015) presented an efficient synthesis route for furo[3,4-d]pyrimidine-2,4-diones, involving Curtius rearrangement and subsequent reactions to produce a variety of derivatives. This pathway provides a basis for understanding the functionalization and potential modifications of the molecule .
Reaction with Dienophiles The reactivity of pyrimidine-2,4-dione derivatives with dienophiles has been explored by (McNally & Press, 1991). They studied the Diels-Alder reactions of furo[3,4-d]pyrimidine-2,4-dione with various dienophiles under mild conditions, leading to a range of adducts. The work provides insights into potential reactivity patterns and synthetic pathways for derivatives of the molecule .
Ionic Reactions and Methylation The ionization and methylation reactions of purine-6,8-diones, closely related to the compound of interest, were studied by (Rahat et al., 1974). The research provides a detailed analysis of protonation, alkylation, and the formation of anions, offering valuable insights into the chemical behavior and potential reactivity of pyrimidine-2,4-dione derivatives.
Future Directions
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O3/c1-25-18-17(19(29)28(21(25)30)11-13-5-6-14(22)10-16(13)23)27-8-3-7-26(20(27)24-18)12-15-4-2-9-31-15/h2,4-6,9-10H,3,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKLSBQMSKNHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCCN(C4=N2)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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